1,3,5-Triazine-2,4,6-tricarboxylic acid

Descripción general

Descripción

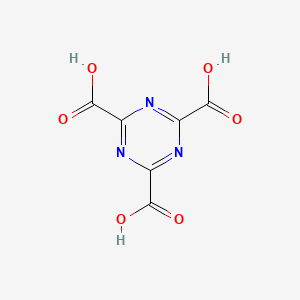

1,3,5-Triazine-2,4,6-tricarboxylic acid is a chemical compound with the molecular formula C6H3N3O6 . It is a derivative of triazine, which is a class of nitrogen-containing heterocycles .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives has been a subject of interest in organic chemistry. A method for the base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines uses readily available imidates, guanidines, and amides or aldehydes as the starting materials and cesium carbonate as the base . Another method involves the reaction of primary alcohols and aldehydes with iodine in ammonia water under microwave irradiation .Molecular Structure Analysis

The molecular structure of 1,3,5-Triazine-2,4,6-tricarboxylic acid consists of a triazine ring, which is a six-membered ring with three carbon atoms and three nitrogen atoms, and three carboxylic acid groups attached to the carbon atoms of the triazine ring .Chemical Reactions Analysis

1,3,5-Triazine-2,4,6-tricarboxylic acid can participate in various chemical reactions due to the presence of the reactive triazine ring and the carboxylic acid groups. For example, it can react with amidines, electron-rich, and strained dienophiles .Aplicaciones Científicas De Investigación

Synthesis and Characterization in Chemistry

1,3,5-Triazine-2,4,6-tricarboxylic acid is extensively used in the synthesis and characterization of complex compounds. For instance, Uysal and Koç (2010) demonstrated its use in synthesizing dendrimeric melamine cored complexes with unique magnetic behaviors. These complexes are characterized as low-spin distorted octahedral Fe(III) and Cr(III) bridged by carboxylic acids, highlighting its significance in magnetic material research (Uysal & Koç, 2010).

Applications in Metal-Organic Frameworks (MOFs)

The triazine core plays a crucial role in the construction of lanthanide-based metal-organic frameworks (MOFs). Han et al. (2019) developed triazine-cored lanthanide-based MOFs, which are structurally unique and exhibit bright characteristic photoluminescence. This underscores its potential in creating materials with specific luminescent properties (Han et al., 2019).

Importance in Medicinal Chemistry

Triazine derivatives, including 1,3,5-triazine-2,4,6-tricarboxylic acid, are recognized for their role in medicinal chemistry. They are used in synthesizing biologically active compounds with applications across various sectors such as pharmaceuticals, materials, and agrochemicals. Banerjee, Brown, and Weerapana (2013) highlighted the ease of functionalization of the triazine core, making it a powerful scaffold for creating diverse molecular libraries (Banerjee, Brown, & Weerapana, 2013).

Application in Photocatalysis

The 1,3,5-triazine derivatives are also significant in photocatalytic processes. Minero, Maurino, and Pelizzetti (1997) described how 1,3,5-triazine derivatives undergo transformation in the presence of irradiated semiconductor oxide suspensions, leading to the formation of cyanuric acid. This highlights its role in photocatalytic reactions and the formation of various inorganic species (Minero, Maurino, & Pelizzetti, 1997).

Role in Liquid Crystal Formation

Triazine derivatives are also involved in the formation of liquid crystals. Kohlmeier and Janietz (2007) studied the thermal behavior of triazine derivatives forming hydrogen-bonded aggregates with carboxylic acids, leading to hexagonal columnar mesophases. This demonstrates the application of triazine cores in developing new materials with specific liquid crystal properties (Kohlmeier & Janietz, 2007).

Direcciones Futuras

The future research directions for 1,3,5-Triazine-2,4,6-tricarboxylic acid could involve exploring its potential applications in the synthesis of novel functionalized Metal-Organic Frameworks (MOFs) for the adsorption of small molecules . Additionally, the development of new synthesis methods and the study of its reactivity with various chemical reagents could also be areas of future research .

Propiedades

IUPAC Name |

1,3,5-triazine-2,4,6-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O6/c10-4(11)1-7-2(5(12)13)9-3(8-1)6(14)15/h(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOHKYKNIXESSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600418 | |

| Record name | 1,3,5-Triazine-2,4,6-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Triazine-2,4,6-tricarboxylic acid | |

CAS RN |

87145-66-2 | |

| Record name | 1,3,5-Triazine-2,4,6-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-[2-(3-fluorophenyl)ethyl]hydroxylamine](/img/structure/B3057923.png)

![Benzyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B3057925.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3057936.png)

![3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)-](/img/structure/B3057944.png)